molecular formula C15H14Cl2N2O2 B13099518 Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate

Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate

Cat. No.: B13099518
M. Wt: 325.2 g/mol
InChI Key: FAAPSBYGMBUKIL-UHFFFAOYSA-N
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Description

Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate is a chemical compound with a complex structure that includes a picolinate core substituted with chlorine atoms and a 2-methylbenzylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate typically involves multiple steps. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated oxides, while reduction can produce amines .

Scientific Research Applications

Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other picolinate derivatives such as:

Uniqueness

Methyl 3,6-dichloro-4-((2-methylbenzyl)amino)picolinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine atoms and a 2-methylbenzylamino group differentiates it from other picolinate derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H14Cl2N2O2

Molecular Weight

325.2 g/mol

IUPAC Name

methyl 3,6-dichloro-4-[(2-methylphenyl)methylamino]pyridine-2-carboxylate

InChI

InChI=1S/C15H14Cl2N2O2/c1-9-5-3-4-6-10(9)8-18-11-7-12(16)19-14(13(11)17)15(20)21-2/h3-7H,8H2,1-2H3,(H,18,19)

InChI Key

FAAPSBYGMBUKIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC2=CC(=NC(=C2Cl)C(=O)OC)Cl

Origin of Product

United States

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